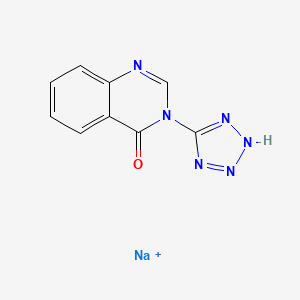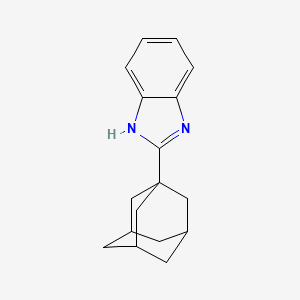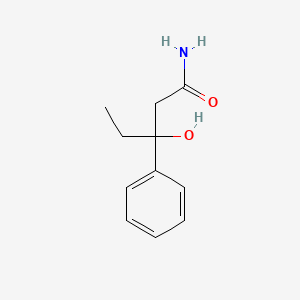![molecular formula C13H19ClN2 B1203885 1-[3-(4-Clorofenil)propil]piperazina CAS No. 59214-26-5](/img/structure/B1203885.png)
1-[3-(4-Clorofenil)propil]piperazina
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 1-(2,3-dichlorophenyl)piperazine, involves multiple steps starting from dichloro-nitrobenzene and piperazine. The process includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield reported around 48.2% (Quan, 2006). Another synthesis route for 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride reported an overall yield of 45.7% (Mai, 2005).
Molecular Structure Analysis
The molecular and structural analysis of compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride has been carried out using spectral data analysis and X-ray crystallography. Theoretical and experimental investigations provided insights into the structural, electronic, and molecular properties, confirming the structure and offering a detailed view of the compound's electronic configuration (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine derivatives are complex, often involving multiple steps and resulting in various intermediates and by-products. For example, the metabolism of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats showed extensive metabolization through hydroxylation, degradation, and conjugation processes, leading to multiple metabolites (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine compounds are crucial for their handling and application in various chemical processes. The crystal structure, solubility, melting point, and other physical characteristics are determined through experimental analyses, often involving crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how these compounds interact in various chemical environments. Studies on compounds like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have provided insights into their anticancer and antituberculosis properties, showcasing the diverse chemical behaviors these compounds can exhibit (Mallikarjuna et al., 2014).
Aplicaciones Científicas De Investigación
Neurociencia
1-[3-(4-Clorofenil)propil]piperazina se ha utilizado en la investigación neurocientífica debido a su posible impacto en los sistemas de neurotransmisores. Se utiliza en la síntesis de compuestos que pueden afectar el transportador de dopamina (DAT), que es crucial para la regulación de los niveles de dopamina en el cerebro {svg_1}. Esto tiene implicaciones para el estudio de trastornos neurológicos como la enfermedad de Parkinson y la esquizofrenia.
Farmacología
En farmacología, este compuesto es un intermedio en la síntesis de Trazodona, un medicamento antidepresivo {svg_2}. También está involucrado en la creación de derivados de Benzoaza-Alquilaryl Piperazina, que se exploran para el tratamiento de enfermedades mentales {svg_3}.
Bioquímica
Bioquímicamente, this compound es significativa en el estudio de vías bioquímicas y unión a receptores. Se utiliza en la preparación de formulaciones farmacéuticas, donde puede aparecer como una impureza en fármacos como el clorhidrato de nefazodona {svg_4}.
Química medicinal
En química medicinal, los derivados de este compuesto se están investigando por su potencial terapéutico. El enfoque está en el desarrollo de nuevos medicamentos que pueden interactuar con varios objetivos biológicos para tratar enfermedades {svg_5}.
Síntesis orgánica
Los investigadores en síntesis orgánica emplean this compound como un bloque de construcción para construir moléculas complejas. Se utiliza en la síntesis de derivados de piperazina, que son prevalentes en una amplia gama de compuestos biológicamente activos {svg_6}.
Ingeniería química
Desde una perspectiva de ingeniería química, este compuesto es crucial en el desarrollo de procesos de flujo continuo para la preparación de medicamentos. Su papel en la producción escalable y eficiente de productos farmacéuticos es un área clave de investigación {svg_7}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-[3-(4-Chlorophenyl)propyl]piperazine is the dopamine transporter (DAT) . This compound has a high affinity for the dopamine transporter, making it one of the most potent DAT ligands reported to date . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, reward, and motor function .
Mode of Action
1-[3-(4-Chlorophenyl)propyl]piperazine interacts with its target, the dopamine transporter, by binding to it with high selectivity . This interaction results in the modulation of dopamine levels in the brain. It has a relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Biochemical Pathways
The interaction of 1-[3-(4-Chlorophenyl)propyl]piperazine with the dopamine transporter affects the dopamine pathway in the brain . By binding to the dopamine transporter, this compound can influence the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft . This can lead to changes in mood, reward perception, and motor function.
Result of Action
The molecular and cellular effects of 1-[3-(4-Chlorophenyl)propyl]piperazine’s action are primarily related to its modulation of dopamine levels in the brain . By binding to the dopamine transporter and influencing dopamine reuptake, this compound can affect various dopamine-dependent processes in the brain, including mood regulation and reward perception .
Action Environment
The action, efficacy, and stability of 1-[3-(4-Chlorophenyl)propyl]piperazine can be influenced by various environmental factors. For instance, the presence of other substances that also bind to the dopamine transporter could potentially affect the action of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound . .
Análisis Bioquímico
Biochemical Properties
1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . The interaction with serotonin receptors suggests that 1-[3-(4-Chlorophenyl)propyl]piperazine may influence neurotransmitter signaling pathways, potentially affecting mood and behavior. Additionally, this compound has been reported to interact with dopamine transporters, indicating its potential role in modulating dopamine levels in the brain .
Cellular Effects
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, 1-[3-(4-Chlorophenyl)propyl]piperazine has been shown to alter gene expression patterns, potentially impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[3-(4-Chlorophenyl)propyl]piperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine interacts with dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(4-Chlorophenyl)propyl]piperazine have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(4-Chlorophenyl)propyl]piperazine remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine vary with different dosages in animal models. At low doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, 1-[3-(4-Chlorophenyl)propyl]piperazine can induce toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
1-[3-(4-Chlorophenyl)propyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1-[3-(4-Chlorophenyl)propyl]piperazine, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1-[3-(4-Chlorophenyl)propyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 1-[3-(4-Chlorophenyl)propyl]piperazine can be transported by membrane-bound transporters, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are critical factors that influence its pharmacological activity.
Subcellular Localization
The subcellular localization of 1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMEQLWIVXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207959 | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59214-26-5 | |
| Record name | 1-[3-(4-Chlorophenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059214265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



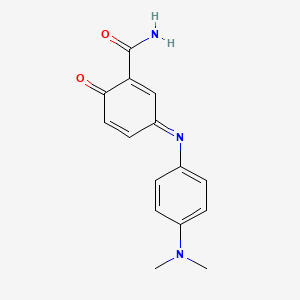

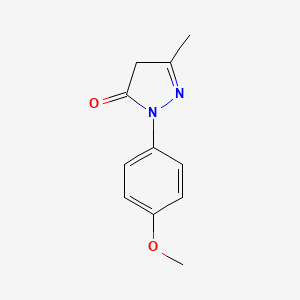
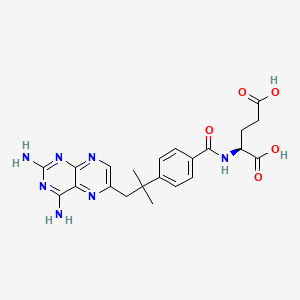



![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
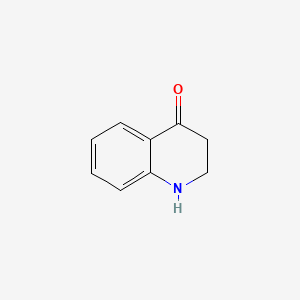
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

